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Compound of Interest

Compound Name: Hpk1-IN-26

Cat. No.: B10857815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of

Hpk1-IN-26, a dual inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) and Germinal

Center Kinase-Like Kinase (GLK), for use in animal models. The information is intended to

guide researchers in designing and executing in vivo studies to evaluate the therapeutic

potential of Hpk1-IN-26, particularly in the fields of immuno-oncology and infectious diseases.

Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase

Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1]

[2] Primarily expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR)

signaling, which can limit the immune system's ability to mount an effective anti-tumor or anti-

pathogen response.[3] Inhibition of HPK1 is a promising therapeutic strategy to enhance

immune function.[3][4] Hpk1-IN-26 is a potent inhibitor of HPK1 and GLK and has been

investigated for its potential in treating infections by animal pathogens.[5][6]
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Protocol
Compone
nt 1

Compone
nt 2

Compone
nt 3

Compone
nt 4

Final
Concentr
ation

Notes

1
10%

DMSO

40%

PEG300

5% Tween-

80
45% Saline

2.5 mg/mL

(6.80 mM)

Requires

sonication

for clear

solution. If

continuous

dosing

exceeds

half a

month, this

protocol

should be

used with

caution.[5]

2
10%

DMSO

90% (20%

SBE-β-CD

in Saline)

- -
2.5 mg/mL

(6.80 mM)

Requires

sonication

for clear

solution.[5]

3
10%

DMSO

90% Corn

Oil
- -

2.5 mg/mL

(6.80 mM)

Requires

sonication

for clear

solution.[5]

Table 2: Representative Pharmacokinetic and Dosing
Parameters for Small Molecule HPK1 Inhibitors in Mice
Note: The following data is for other HPK1 inhibitors and should be used as a reference for

designing studies with Hpk1-IN-26. Actual parameters for Hpk1-IN-26 must be determined

experimentally.
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Parameter Value Animal Model
Administration
Route

Reference

Dosage
30 mg/kg, twice

daily

CT26 syngeneic

tumor model
Oral (p.o.) [7]

Dosage 100 mg/kg BALB/c mice Oral (p.o.) [7]

Half-life (t½) 0.6 hours Mice
Intravenous (i.v.)

at 1 mg/kg
[7]

Max

Concentration

(Cmax)

1801 ng/mL Mice
Oral (p.o.) at 10

mg/kg
[7]

Oral

Bioavailability (F)
116% Mice 10 mg/kg [7]

Experimental Protocols
Protocol 1: Preparation of Hpk1-IN-26 for Oral
Administration
This protocol details the preparation of a 2.5 mg/mL solution of Hpk1-IN-26 suitable for oral

gavage in mice, based on the formulation with PEG300 and Tween-80.

Materials:

Hpk1-IN-26 powder

Dimethyl sulfoxide (DMSO), newly opened

PEG300

Tween-80

Saline (0.9% NaCl)

Sterile microcentrifuge tubes
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Sonicator

Procedure:

Prepare a stock solution: Dissolve Hpk1-IN-26 in DMSO to create a 25.0 mg/mL stock

solution. Gentle warming and sonication may be required to achieve a clear solution.

Prepare the vehicle: In a sterile tube, combine the vehicle components in the following order,

ensuring thorough mixing after each addition:

Add 400 µL of PEG300.

Add 50 µL of Tween-80 and mix until uniform.

Prepare the final formulation: To prepare 1 mL of the final 2.5 mg/mL solution, add 100 µL of

the 25.0 mg/mL Hpk1-IN-26 stock solution to the prepared vehicle.

Finalize the solution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL.

Ensure solubility: Vortex the final solution thoroughly. If any precipitation is observed, use an

ultrasonic bath to achieve a clear solution.[5]

Administration: The freshly prepared solution should be used on the same day for oral

administration to animal models.

Protocol 2: Evaluation of In Vivo Target Engagement
This protocol describes a method to assess the pharmacodynamic effects of Hpk1-IN-26 by

measuring the phosphorylation of its downstream target, SLP76, in mouse splenocytes.

Animal Model:

BALB/c mice

Procedure:

Compound Administration: Administer Hpk1-IN-26 orally at the desired dose (e.g., 100

mg/kg).
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T-cell Activation: At a specified time point post-administration (e.g., 3 hours), inject mice

intraperitoneally with an anti-CD3 antibody to stimulate T-cell activation.

Spleen Collection: Euthanize mice at a later time point (e.g., 4 hours after antibody

treatment) and collect the spleens.

Cell Suspension: Prepare a single-cell suspension from the spleens.

Phospho-Flow Cytometry: Use phospho-flow cytometry to detect the phosphorylation of

SLP76 at Serine 376 (pS376 SLP-76) in T-cell populations. A reduction in pS376 SLP-76

levels compared to vehicle-treated controls indicates target engagement by Hpk1-IN-26.

Protocol 3: Assessment of Anti-Tumor Efficacy in a
Syngeneic Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of Hpk1-IN-26
in a CT26 colorectal carcinoma model.

Animal Model:

BALB/c mice

Procedure:

Tumor Inoculation: Subcutaneously inoculate BALB/c mice with CT26.WT colorectal

carcinoma cells.

Randomization: Once tumors reach a palpable size, randomize the mice into treatment

groups (e.g., vehicle, Hpk1-IN-26, anti-PD-1, Hpk1-IN-26 + anti-PD-1).

Treatment:

Administer Hpk1-IN-26 orally, for example, at a dose of 30 mg/kg twice daily.

Administer anti-PD-1 antibody intraperitoneally, for instance, at 3 mg/kg on a specified

schedule (e.g., days 1, 4, 8, and 11 post-randomization).

Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals.
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Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI). The study may also

include analysis of tumor-infiltrating lymphocytes (TILs) and cytokine levels in the tumor

microenvironment.
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Caption: HPK1 Signaling Pathway and Point of Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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